N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the formula C15H24N2O2S and a molecular weight of 296.43 . It is available for bulk custom synthesis and procurement .
Physical And Chemical Properties Analysis
The compound is stored sealed in dry conditions at 2-8°C . No further physical or chemical properties are provided in the search results.Scientific Research Applications
Electrochemical and Chemical Synthesis : A study explored the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which could be relevant to the research on compounds like N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine. These derivatives were synthesized through electrochemical oxidation and chemical reaction processes (Khazalpour & Nematollahi, 2015).
Photophysical Properties and Sensor Applications : Another study discussed the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, demonstrating potential applications in fluorescence sensors for detecting ions in water and living cells (Zhou et al., 2012).
Biological Activity : Research on the synthesis of biologically active 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety highlights potential applications in antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar, & Joshi, 2011).
Calcium Sensing Receptor Ligands : A study on N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes, which are related to the compound , investigated their role as ligands for the calcium sensing receptor, demonstrating potent calcilytic activity (Kessler et al., 2006).
Insecticidal Activity : The novel insecticide Flubendiamide, with a structure including a methylsulfonyl group similar to N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, exhibited strong activity against lepidopterous pests, indicating potential agricultural applications (Tohnishi et al., 2005).
Host Molecules for Inclusion Compounds : Research on host molecules for channel inclusion compounds synthesized from 1,3-benzenediamine derivatives shows potential applications in creating structures for encapsulating guest molecules (Sheynin et al., 2006).
β3-Adrenoceptor Agonist : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride, a compound with structural similarities to N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, was investigated as a potent and selective β3-adrenoceptor agonist (Croci et al., 2007).
properties
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(12-7-5-4-6-8-12)13-9-10-15(14(16)11-13)20(2,18)19/h9-12H,3-8,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKFJSOJQBUNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.